molecular formula C9H11ClN2O B2429262 3-Chloro-2-(pyrrolidin-3-yloxy)pyridine CAS No. 817187-51-2

3-Chloro-2-(pyrrolidin-3-yloxy)pyridine

Cat. No. B2429262
CAS RN: 817187-51-2
M. Wt: 198.65
InChI Key: AKTBDVAHPDINRG-UHFFFAOYSA-N
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Description

“3-Chloro-2-(pyrrolidin-3-yloxy)pyridine” is a chemical compound with the CAS Number: 817187-51-2 . It has a molecular weight of 198.65 and its IUPAC name is 3-chloro-2-(3-pyrrolidinyloxy)pyridine . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “3-Chloro-2-(pyrrolidin-3-yloxy)pyridine” is 1S/C9H11ClN2O/c10-8-2-1-4-12-9(8)13-7-3-5-11-6-7/h1-2,4,7,11H,3,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “3-Chloro-2-(pyrrolidin-3-yloxy)pyridine” are not available, it’s worth noting that chloropyridines, which are structurally similar, are substrates for many coupling processes including the Heck reaction, Suzuki reaction, and Ullmann reaction .


Physical And Chemical Properties Analysis

“3-Chloro-2-(pyrrolidin-3-yloxy)pyridine” is a liquid . It has a molecular weight of 198.65 .

Scientific Research Applications

1. Synthesis and Applications in Organic Chemistry

Pyrrolidines, including compounds like 3-Chloro-2-(pyrrolidin-3-yloxy)pyridine, have significant applications in organic chemistry. They are used in various synthetic processes, such as the synthesis of novel heterocyclic compounds (Żmigrodzka et al., 2022), and in reactions involving lithiation and functionalization of pyridines (Gros et al., 2003). These processes have broad implications in the development of pharmaceuticals, agrochemicals, and advanced materials.

2. Role in Synthesizing Medicinal Compounds

Pyrrolidines, including derivatives of 3-Chloro-2-(pyrrolidin-3-yloxy)pyridine, are integral in the synthesis of medicinal compounds. For instance, the ring expansion of 2-(α-hydroxyalkyl)azetidines to form pyrrolidines (Durrat et al., 2008) is a crucial step in producing various pharmaceuticals. Additionally, the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones (Ghelfi et al., 2003) is important for creating agrochemicals and medicinal compounds.

3. Contributions to Non-Linear Optics and Material Science

The synthesis of compounds like 3-Chloro-2-(pyrrolidin-3-yloxy)pyridine contributes to non-linear optics and material science. For example, the study on 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a structurally similar compound, highlights its potential in non-linear optics (Murthy et al., 2017). This research is instrumental in developing new materials with unique optical properties.

4. Exploration in Catalysis and Chemical Reactions

The derivatives of pyrrolidines, including 3-Chloro-2-(pyrrolidin-3-yloxy)pyridine, have applications in catalysis and chemical reactions. For instance, their use in Morita-Baylis-Hillman reactions as solvents (Zhao et al., 2008) demonstrates the versatility of these compounds in facilitating complex chemical processes.

properties

IUPAC Name

3-chloro-2-pyrrolidin-3-yloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-8-2-1-4-12-9(8)13-7-3-5-11-6-7/h1-2,4,7,11H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTBDVAHPDINRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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